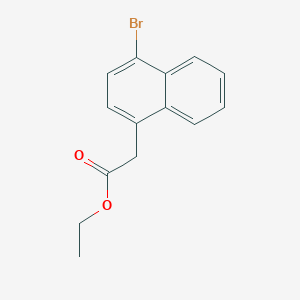

Ethyl 2-(4-bromonaphthalen-1-yl)acetate

Description

Ethyl 2-(4-bromonaphthalen-1-yl)acetate is an organic ester featuring a naphthalene core substituted with a bromine atom at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₄H₁₃BrO₂ (molecular weight: 293.16 g/mol). This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cascade reactions for benzene annulation and as a precursor for pharmaceuticals or functional materials .

Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Luan et al. employed it in a cascade reaction involving intramolecular alkyne bridging C–H activation, highlighting its role in constructing complex aromatic systems . Similar methodologies, such as those described for Ethyl (4-bromonaphthalen-1-yl)phenylalaninate, utilize palladium diacetate, BINAP ligand, and cesium carbonate in toluene under inert conditions .

Properties

Molecular Formula |

C14H13BrO2 |

|---|---|

Molecular Weight |

293.15 g/mol |

IUPAC Name |

ethyl 2-(4-bromonaphthalen-1-yl)acetate |

InChI |

InChI=1S/C14H13BrO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 |

InChI Key |

MSJGJEKWFOPWBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares Ethyl 2-(4-bromonaphthalen-1-yl)acetate with key analogs:

Key Observations:

- Substituent Effects: The 4-bromonaphthalene group in the target compound enhances steric bulk and lipophilicity compared to simpler phenyl (e.g., Ethyl 2-phenylacetoacetate) or fluorophenyl substituents. Imidazole-containing analogs (e.g., compound D in ) exhibit biological activity due to the heterocyclic core, whereas the target compound is primarily a synthetic building block .

Synthetic Methods :

Physicochemical Properties

- Solubility : The bulky bromonaphthalene group likely reduces solubility in polar solvents compared to Ethyl 2-phenylacetoacetate, which is more soluble due to its smaller aromatic system .

- Stability : The ester group enhances stability compared to the carboxylic acid form (2-(4-bromonaphthalen-1-yl)acetic acid), making it preferable for handling in synthetic workflows .

Crystallographic and Computational Analysis

- Tools like Mercury CSD and SHELXL () are employed to analyze crystal structures of analogs (e.g., Ethyl 1-sec-butyl-2-(4-fluorophenyl)acetate in ). These programs aid in visualizing packing patterns and intermolecular interactions, though crystallographic data for the target compound remains unreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.